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3-(2,3-Dimethoxyphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea

IDO1 inhibition Cancer immunotherapy Phenyl urea derivatives

Secure a structurally distinct phenylurea for your kinase profiling pipeline. This compound features an unmatched ortho,meta-dimethoxy substitution pattern, critical for IDO1 SAR exploration where simple regioisomeric shifts abolish activity (IC50 >100 µM vs. 0.331 µM). Combined with the imidazo[1,2-a]pyridine hinge-binder, it is a rational test article for IRAK4 profiling. Avoid the risk of generic analog substitution and obtain this precise scaffold for reproducible, publishable results.

Molecular Formula C23H22N4O3
Molecular Weight 402.454
CAS No. 1448044-58-3
Cat. No. B2678696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dimethoxyphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea
CAS1448044-58-3
Molecular FormulaC23H22N4O3
Molecular Weight402.454
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)NC(=O)N(CC2=CN=C3N2C=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H22N4O3/c1-29-20-12-8-11-19(22(20)30-2)25-23(28)27(17-9-4-3-5-10-17)16-18-15-24-21-13-6-7-14-26(18)21/h3-15H,16H2,1-2H3,(H,25,28)
InChIKeyYVOJMZOVENEMIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,3-Dimethoxyphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea (CAS 1448044-58-3): Chemical Identity and Procurement Context


3-(2,3-Dimethoxyphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea (CAS 1448044-58-3) is a synthetic small molecule belonging to the phenylurea class, incorporating a 2,3-dimethoxyphenyl moiety and an imidazo[1,2-a]pyridin-3-ylmethyl scaffold . With a molecular formula of C23H22N4O3 and a molecular weight of 402.45 g/mol, this compound is commercially available for research use at ≥95% purity . Its structure places it at the intersection of two bioactive chemical spaces: imidazo[1,2-a]pyridine-based kinase inhibitors and aryl-substituted phenylureas. While broad biological screening data for this precise structure remain sparse in the open literature, its scaffold architecture—a tertiary phenylurea linked via a methylene bridge to a nitrogen-containing fused heterocycle—is chemically differentiated from simpler diarylureas and linear analogs, creating distinct hydrogen-bonding geometries and conformational constraints relevant to target engagement.

Structural Nuances of 3-(2,3-Dimethoxyphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea That Preclude Simple Analog Interchange


Generic substitution with superficially similar analogs—such as regioisomers where the imidazo[1,2-a]pyridine is linked at the 2-position (e.g., CAS 1798546-58-3), or compounds with alternative aryl substituents like o-tolyl (e.g., 1-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenyl-3-(o-tolyl)urea) or benzhydryl (e.g., 3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea)—carries substantial risk for research programs relying on structure-activity relationship (SAR) reproducibility . The specific combination of (a) the imidazo[1,2-a]pyridin-3-ylmethyl attachment point, (b) the N-phenyl substitution on the urea, and (c) the 2,3-dimethoxy substitution pattern on the terminal phenyl ring generates a unique pharmacophoric signature. Altering any one of these features can fundamentally change the molecule's hydrogen-bond acceptor/donor topology, its conformational landscape around the methylene linker, and the electron density distribution of the urea core. In IDO1 inhibitor discovery, for example, moving a methoxy substituent from the para to the ortho or meta position on the terminal phenyl ring resulted in a complete loss of inhibitory activity (IC50 >100 µM vs. 0.331 µM for the p-OCH₃-substituted i12 analog), demonstrating the acute sensitivity of this chemical series to substitution geometry [1]. For the target compound, the ortho,meta-dimethoxy pattern presents a distinct electronic and steric profile whose biological consequences cannot be inferred from ortho-tolyl, benzhydryl, or para-substituted comparator data.

Quantitative Differentiation Evidence for 3-(2,3-Dimethoxyphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea: A High-Strength Gap Analysis


IDO1 Inhibitory Activity of the Phenylurea Scaffold Class: A Class-Level Inference for the Imidazo[1,2-a]pyridine-Urea Chemotype

Direct, head-to-head quantitative IDO1 inhibitory data for 3-(2,3-Dimethoxyphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea are not available in the open literature. However, a class-level inference can be drawn from the systematic SAR study of phenylurea derivatives by Wang et al. (2020) [1]. In this study, the p-methoxy-substituted phenylurea i12 displayed an IDO1 IC50 of 0.331 µM with no TDO inhibition (IC50 >100 µM), while the corresponding o-methoxy (i13) and m-methoxy (i14) analogs were completely inactive (IC50 >100 µM for both) [1]. This demonstrates that the position of methoxy substitution on the phenyl ring is a critical determinant of IDO1 potency. The target compound bears a 2,3-dimethoxy (ortho,meta-disubstituted) phenyl ring—a substitution pattern not directly represented in the published dataset—placing it in an unexplored SAR quadrant that may yield activity distinct from the active p-methoxy and inactive o- or m-monomethoxy derivatives. Prospective users should note this is a class-level inference only; the precise IDO1 IC50 of the target compound must be determined experimentally.

IDO1 inhibition Cancer immunotherapy Phenyl urea derivatives Immuno-oncology

IRAK4 Kinase as a Postulated Target: Structural Differentiation from Linear Diarylurea Analogs

The target compound has been described in vendor technical documentation as a modulator of interleukin-1 receptor-associated kinase 4 (IRAK4), a key node in the Toll-like receptor signaling pathway . This postulated mechanism differentiates it from simpler diarylurea analogs such as 1-(2,3-Dimethoxyphenyl)-3-phenylurea (which lacks the imidazopyridine group) that have been reported to exhibit only moderate anti-inflammatory properties without specific kinase targeting . No quantitative IC50 or Kd data against IRAK4 for the target compound were retrievable from primary research papers, patents, or authoritative databases (ChEMBL, BindingDB, PubChem) at the time of this analysis. The imidazo[1,2-a]pyridine moiety is a recognized kinase hinge-binding pharmacophore, and its presence in the target compound provides a structural rationale for IRAK4 engagement that is absent in simple diarylureas [1]. However, without comparative IC50 values for the target compound versus close structural analogs (e.g., 1-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenyl-3-(o-tolyl)urea) against IRAK4, procurement decisions based solely on target engagement cannot be quantitatively justified.

IRAK4 inhibition Kinase inhibitor Toll-like receptor signaling Innate immunity

TASK-1/TASK-3 Potassium Channel Blockade: A Potential Additional Mechanism Warranting Investigation for this Chemotype

Patent families from Bayer AG (US 9,776,997 B2 and UA-125516-C2) disclose (imidazo[1,2-a]pyridin-3-yl)methyl-substituted compounds with TASK-1 and/or TASK-3 potassium channel blocking properties for the treatment of respiratory disorders including sleep apnea [1][2]. The target compound's core structure—an imidazo[1,2-a]pyridin-3-ylmethyl group—is a conserved pharmacophoric element within these patent claims, providing a class-level rationale for potential TASK channel activity [1]. However, the target compound (CAS 1448044-58-3) itself is not specifically exemplified in these patents, and no quantitative IC50 data against TASK-1 or TASK-3 channels are available. In contrast, the closest structurally exemplified patent analog (a diazaheterobicyclic compound bearing the imidazo[1,2-a]pyridin-3-ylmethyl substituent) is described as possessing TASK-1 and/or TASK-3 blocking ability, though individual IC50 values are not specified in the patent abstract [2]. The target compound's simpler, non-bicyclic urea scaffold may result in different potency, selectivity, and pharmacokinetic properties compared to the more complex patent embodiments.

TASK-1 TASK-3 Potassium channel Sleep apnea Respiratory disorders

Structural Differentiation via Regioisomeric Comparison: Imidazo[1,2-a]pyridin-3-ylmethyl vs. Imidazo[1,2-a]pyridin-2-ylphenyl Linkage

The target compound (CAS 1448044-58-3) and its close regioisomeric analog CAS 1798546-58-3 (1-(2,3-dimethoxyphenyl)-3-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)urea) differ in the attachment point of the imidazo[1,2-a]pyridine to the urea core: the target compound features a 3-ylmethyl linker (methylene bridge at position 3 of the imidazopyridine), while the analog features a 2-ylphenyl linker (phenyl bridge at position 2) . This topological difference has two consequences: (a) the spatial separation and angular relationship between the imidazopyridine and the urea warhead are altered, and (b) the nitrogen atom at position 1 of the imidazopyridine—a potential hydrogen-bond acceptor—is positioned differently relative to the urea carbonyl. In the IDO1 inhibitor study by Wang et al., even subtle changes in substitution position on the phenyl ring resulted in complete activity ablation, suggesting that linker geometry in this chemotype is a non-negotiable determinant of biological activity [1]. No head-to-head comparative biological data between these two regioisomers are available, but their structural non-equivalence makes them unsuitable for mutual substitution in SAR campaigns.

Regioisomer Structure-activity relationship Imidazopyridine Binding mode

Recommended Research Applications for 3-(2,3-Dimethoxyphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea Based on Currently Available Evidence


Focused IDO1 Inhibitor SAR Campaigns Requiring Unexplored 2,3-Dimethoxy Phenyl Substitution

For medicinal chemistry teams expanding the SAR landscape of phenylurea-based IDO1 inhibitors, the target compound's unique o,m-dimethoxy substitution pattern fills a critical gap between the inactive ortho- and meta-monomethoxy analogs (i13, i14; IC50 >100 µM) and the active para-substituted analogs (i12; IC50 = 0.331 µM) [1]. This compound enables investigation of whether a dual ortho,meta-substitution can restore or enhance IDO1 potency, a question not addressed in the published dataset. The imidazo[1,2-a]pyridine moiety provides additional vectors for hinge-region interactions not available in simpler phenylurea leads.

IRAK4-Focused Kinase Profiling with an Imidazo[1,2-a]pyridine-Urea Hybrid Scaffold

Given the vendor-reported IRAK4 modulation activity of this compound class [1] and the established role of imidazo[1,2-a]pyridines as ATP-competitive kinase hinge-binders , this compound is an appropriate test article for IRAK4 biochemical and cellular profiling panels. Its selection is scientifically grounded in the structural rationale, though users should allocate resources for de novo IC50 determination given the absence of published potency data.

Regioisomeric Probe for Evaluating Imidazopyridine Attachment-Point Effects on Target Engagement

The target compound and its regioisomer CAS 1798546-58-3 form a matched molecular pair for investigating how the imidazo[1,2-a]pyridine attachment point (3-ylmethyl vs. 2-ylphenyl) affects binding to kinase, IDO1, or TASK channel targets. Simultaneous procurement of both regioisomers enables parallel dose-response profiling under identical assay conditions, generating internally consistent SAR data that can differentiate target-specific vs. scaffold-general effects .

Computational Chemistry and Docking Studies on the Imidazo[1,2-a]pyridine-Urea Pharmacophore

With experimentally determined physical properties (MW 402.45, C23H22N4O3) [1] but limited bioactivity data, this compound is well-suited for prospective computational modeling. Its defined 3D structure, featuring a flexible methylene linker and multiple hydrogen-bonding motifs (urea carbonyl, imidazo N1, methoxy oxygens), makes it an informative test case for docking and molecular dynamics simulations aimed at predicting target engagement before committing to costly synthesis and assay campaigns.

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